3-Amino-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound that belongs to the class of imidazolidine derivatives. It is characterized by the presence of an amino group, a carbonyl group, and a carboxamide functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
The compound can be synthesized from carboxylic acid substrates through amidation processes, which can be performed using catalytic or non-catalytic methods. The synthesis typically involves activating the carboxylic acid using reagents such as anhydrides or acyl halides.
3-Amino-2-oxoimidazolidine-1-carboxamide is classified under:
The synthesis of 3-Amino-2-oxoimidazolidine-1-carboxamide can be achieved through various methods:
In an industrial context, large-scale production employs continuous flow reactors to optimize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate the final product.
The molecular formula for 3-Amino-2-oxoimidazolidine-1-carboxamide is , and its molecular weight is 144.13 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-2-oxoimidazolidine-1-carboxamide |
| InChI | InChI=1S/C4H8N4O2/c5-3(9)7-1-2-8(6)4(7)10/h1-2,6H2,(H2,5,9) |
| InChI Key | MKVLVQJRBWAABI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)N1C(=O)N)N |
3-Amino-2-oxoimidazolidine-1-carboxamide can participate in several chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For example, oxidation may yield derivatives with additional functional groups, while reduction may produce saturated compounds.
The mechanism of action for 3-Amino-2-oxoimidazolidine-1-carboxamide involves its interaction with biological targets. It may inhibit certain enzymes by binding to their active sites, preventing them from catalyzing their reactions. This inhibition can lead to effects such as bacterial growth suppression or apoptosis induction in cancer cells.
3-Amino-2-oxoimidazolidine-1-carboxamide is typically a crystalline solid at room temperature.
Key properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Soluble in water and methanol |
3-Amino-2-oxoimidazolidine-1-carboxamide has several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: